molecular formula C15H14BrClN2O3S B3445590 N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide CAS No. 6190-80-3

N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide

Cat. No.: B3445590
CAS No.: 6190-80-3
M. Wt: 417.7 g/mol
InChI Key: OOPJFUDMBKPOFM-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide: is an organic compound that features a combination of bromine, chlorine, and methanesulfonyl groups attached to a glycinamide backbone

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-7-3-5-12(17)9-14)10-15(20)18-13-6-2-4-11(16)8-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJFUDMBKPOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360099
Record name N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6190-80-3
Record name N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Bromine and Chlorine Substituents: The 3-bromophenyl and 3-chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using bromine and chlorine reagents, respectively.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them to hydrogen atoms or other functional groups.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Substituted aromatic compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymer chains to modify their physical and chemical properties.

    Surface Coatings: It can be used in the formulation of surface coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance binding affinity through halogen bonding, while the methanesulfonyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

    N-(3-Bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide: Similar structure but with a different position of the chlorine atom.

    N-(3-Bromophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide: Fluorine substituent instead of chlorine.

    N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(ethanesulfonyl)glycinamide: Ethanesulfonyl group instead of methanesulfonyl.

Uniqueness:

    Halogen Positioning: The specific positioning of the bromine and chlorine atoms can significantly influence the compound’s reactivity and binding properties.

    Sulfonyl Group: The methanesulfonyl group provides unique electronic and steric effects compared to other sulfonyl groups, affecting the compound’s overall behavior in chemical and biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Reactant of Route 2
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N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide

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